3-Iodo-5-methyl-1H-indole
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Overview
Description
3-Iodo-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Iodo-5-methyl-1H-indole can be achieved through various methods. One common approach involves the Sonogashira coupling reaction followed by electrophilic cyclization . This method typically yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Iodo-5-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom at the 3-position makes it a suitable candidate for nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Scientific Research Applications
3-Iodo-5-methyl-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
3-Iodo-5-methyl-1H-indole can be compared with other indole derivatives, such as:
3-Iodo-1-methyl-2-phenyl-1H-indole: Similar in structure but with a phenyl group at the 2-position.
3-Iodo-1-methyl-2-(p-tolyl)-1H-indole: Contains a p-tolyl group at the 2-position.
2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole: Features a 2,5-dimethylphenyl group at the 2-position.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The unique substitution pattern of this compound makes it distinct and valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-iodo-5-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFZFHFCUGEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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